Cas no 827-99-6 (3-(Trifluoromethoxy)phenol)
3-(Trifluoromethoxy)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-(Trifluoromethoxy)phenol
- 3-(Trifluoromethoxy)
- 3-Hydroxyphenyl Trifluoromethyl Ether
- 3-trifluoromethoxyphenol
- 3-trifluoromethyl-phenol
- m-Trifluoromethoxyphenol
- 3-(Trifluoromethoxy)phenol (ACI)
- Phenol, m-(trifluoromethoxy)- (7CI, 8CI)
- AKOS005145713
- AM61676
- MFCD00040987
- BP-10494
- SCHEMBL224912
- PS-8562
- 3-(trifluoromethoxy) phenol
- AC-13598
- CS-W007985
- SY017829
- T1615
- m-trifluoromethoxy phenol
- F0001-2121
- m-(trifluoromethoxy)phenol
- 3-Trifluoromethoxy-phenol
- 3-[(trifluoromethyl)oxy]phenol
- 827-99-6
- 3-trifluoromethoxy phenol
- FT-0613914
- DTXSID90369815
- Phenol, 3-(trifluoromethoxy)-
- EN300-104425
- 2-Propenal, 3-(2-chlorophenyl)-2-methyl-
- DB-024256
- BBL100826
- STL554620
- 3-(Tifluoromethoxy)phenol
-
- MDL: MFCD00040987
- Inchi: 1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
- InChI Key: UWLJERQTLRORJN-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(O)C=CC=1)(F)F
- BRN: 1868036
Computed Properties
- Exact Mass: 178.02400
- Monoisotopic Mass: 178.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 29.5A^2
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 1.379
- Melting Point: 69-70°C
- Boiling Point: 80°C/24mmHg(lit.)
- Flash Point: 84 ºC
- Refractive Index: 1.445-1.447
- PSA: 29.46000
- LogP: 2.29080
- Solubility: Not determined
3-(Trifluoromethoxy)phenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN 2927
- WGK Germany:3
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R20/21/22; R36/37/38
3-(Trifluoromethoxy)phenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-(Trifluoromethoxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002129-1g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002129-5g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 98% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 002129-10g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 98% | 10g |
£21.00 | 2022-03-01 | |
| Fluorochem | 002129-25g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 98% | 25g |
£41.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1615-25G |
3-(Trifluoromethoxy)phenol |
827-99-6 | >98.0%(GC) | 25g |
¥565.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T116076-5g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 98% | 5g |
¥79.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T116076-25g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 98% | 25g |
¥276.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T116076-1g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 98% | 1g |
¥29.90 | 2023-09-01 | |
| Chemenu | CM116983-100g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 95+% | 100g |
$153 | 2021-06-17 | |
| Chemenu | CM116983-500g |
3-(Trifluoromethoxy)phenol |
827-99-6 | 95+% | 500g |
$486 | 2021-06-17 |
3-(Trifluoromethoxy)phenol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
3-(Trifluoromethoxy)phenol Raw materials
- Phenol, 3-(trifluoromethoxy)-, carbonate (2:1)
- (3-(Trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF
3-(Trifluoromethoxy)phenol Preparation Products
3-(Trifluoromethoxy)phenol Suppliers
3-(Trifluoromethoxy)phenol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-(Trifluoromethoxy)phenol
Comprehensive Overview of 3-(Trifluoromethoxy)phenol (CAS No. 827-99-6): Properties, Applications, and Industry Trends
3-(Trifluoromethoxy)phenol (CAS No. 827-99-6) is a fluorinated aromatic compound widely recognized for its unique chemical properties and versatility in industrial applications. This trifluoromethoxy-substituted phenol derivative features a phenol ring modified with a trifluoromethoxy group at the meta position, enhancing its stability and reactivity. The compound's molecular formula, C7H5F3O2, and molecular weight of 178.11 g/mol make it a valuable intermediate in pharmaceuticals, agrochemicals, and specialty materials.
In recent years, the demand for fluorinated organic compounds like 3-(Trifluoromethoxy)phenol has surged due to their role in drug discovery and crop protection. Researchers highlight its potential as a building block for bioactive molecules, particularly in designing herbicides and pharmaceutical intermediates. The trifluoromethoxy moiety improves metabolic stability and lipophilicity, addressing key challenges in modern medicinal chemistry.
From a synthesis perspective, 827-99-6 is typically produced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. Its boiling point (≈210°C) and solubility in organic solvents like ethanol and dichloromethane facilitate purification and handling. Advanced analytical techniques such as GC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for GMP-compliant manufacturing.
Environmental and regulatory considerations are increasingly shaping the discourse around fluorinated chemicals. While 3-(Trifluoromethoxy)phenol exhibits lower toxicity compared to non-fluorinated analogs, its biodegradation pathways and eco-toxicity profile remain active research areas. The compound aligns with green chemistry principles when used in catalytic quantities, reducing waste generation in fine chemical synthesis.
The global market for meta-substituted phenols is projected to grow at 5.2% CAGR (2023-2030), driven by Asia-Pacific pharmaceutical hubs. Key suppliers optimize cost-effective production through continuous flow chemistry, responding to demand for high-value intermediates. Patent analysis reveals increasing applications in OLED materials and liquid crystal formulations, expanding beyond traditional sectors.
For researchers exploring structure-activity relationships, 827-99-6 serves as a model compound to study electronic effects of fluorinated substituents. Computational chemistry studies demonstrate how the trifluoromethoxy group influences π-electron density distribution, enabling rational design of novel catalysts. These insights are particularly relevant for asymmetric synthesis applications.
Storage and handling recommendations for 3-(Trifluoromethoxy)phenol emphasize protection from moisture and oxidation. Technical datasheets specify amber glass containers with argon inerting for long-term stability. The compound's vapor pressure (0.12 mmHg at 25°C) and flash point (>110°C) classify it as stable under standard laboratory conditions.
Emerging applications in material science leverage the compound's ability to modify polymer properties. When incorporated into epoxy resins or polycarbonates, it enhances thermal resistance and dielectric properties. These innovations address needs in electronics encapsulation and aerospace composites, where performance under extreme conditions is paramount.
Analytical method development for 827-99-6 continues to evolve, with recent publications detailing HPLC-UV protocols achieving <0.1% detection limits. Such advancements support quality control in contract manufacturing organizations (CMOs), where precise quantification of process impurities ensures regulatory compliance for API production.
In conclusion, 3-(Trifluoromethoxy)phenol represents a strategic compound at the intersection of multiple technological frontiers. Its balanced reactivity-selectivity profile and scalable synthesis position it as an enabler for next-generation functional materials and biologically active compounds. Ongoing research into sustainable fluorination methods promises to further elevate its industrial relevance in coming decades.
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